![molecular formula C14H10N4O2 B14413754 3-[2-(Quinolin-2-yl)hydrazinylidene]pyridine-2,6(1H,3H)-dione CAS No. 87018-40-4](/img/structure/B14413754.png)
3-[2-(Quinolin-2-yl)hydrazinylidene]pyridine-2,6(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Quinolin-2-yl)hydrazinylidene]pyridine-2,6(1H,3H)-dione is a heterocyclic compound that features both quinoline and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Quinolin-2-yl)hydrazinylidene]pyridine-2,6(1H,3H)-dione typically involves the condensation of quinoline-2-carbaldehyde with pyridine-2,6-dione hydrazine under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction is often catalyzed by a small amount of glacial acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Quinolin-2-yl)hydrazinylidene]pyridine-2,6(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
3-[2-(Quinolin-2-yl)hydrazinylidene]pyridine-2,6(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes.
Catalysis: It serves as a ligand in the synthesis of metal complexes used in catalytic reactions.
Mechanism of Action
The mechanism by which 3-[2-(Quinolin-2-yl)hydrazinylidene]pyridine-2,6(1H,3H)-dione exerts its effects is primarily through interaction with biological macromolecules. It can inhibit enzymes by binding to their active sites or interact with DNA, leading to the disruption of cellular processes . The quinoline moiety is particularly known for its ability to intercalate with DNA, which can lead to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-carbaldehyde: Shares the quinoline moiety but lacks the pyridine-2,6-dione structure.
Pyridine-2,6-dione: Contains the pyridine-2,6-dione moiety but lacks the quinoline structure.
Uniqueness
3-[2-(Quinolin-2-yl)hydrazinylidene]pyridine-2,6(1H,3H)-dione is unique due to the combination of both quinoline and pyridine moieties, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a multifunctional agent in various applications .
Properties
CAS No. |
87018-40-4 |
|---|---|
Molecular Formula |
C14H10N4O2 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
6-hydroxy-5-(quinolin-2-yldiazenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C14H10N4O2/c19-13-8-6-11(14(20)16-13)17-18-12-7-5-9-3-1-2-4-10(9)15-12/h1-8H,(H2,16,19,20) |
InChI Key |
WLNDHDYECVAILN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)N=NC3=C(NC(=O)C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14413674.png)
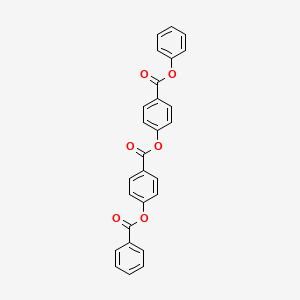



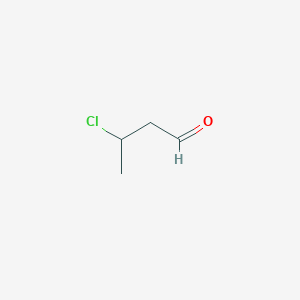
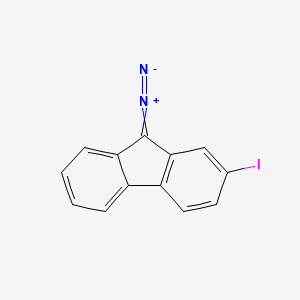
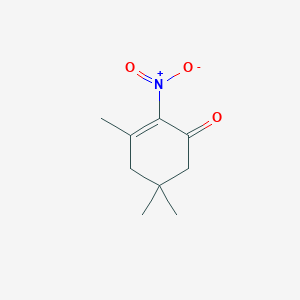

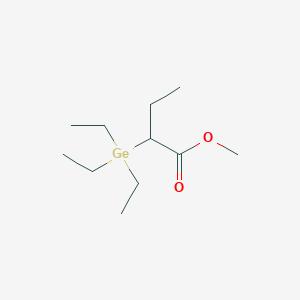

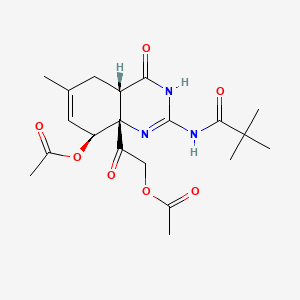
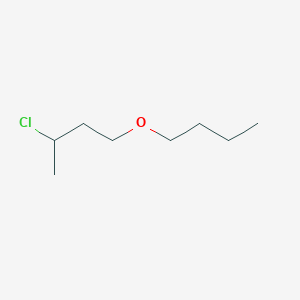
![3,7-Dinitro-5h-benzo[b]phosphindol-5-ol 5-oxide](/img/structure/B14413755.png)
